molecular formula C19H29N3O3S B5400568 N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No.: B5400568
M. Wt: 379.5 g/mol
InChI Key: RYIGRBXGJYCZBY-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide is a complex organic compound with a molecular formula of C19H29N3O2S. This compound is known for its unique structure, which includes a piperazine ring substituted with a cyclohexyl group and a sulfonyl group attached to a dimethylphenyl moiety.

Preparation Methods

The synthesis of N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .

Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarbothioamide: This compound has a similar structure but contains a carbothioamide group instead of a carboxamide group.

    N-cyclohexyl-4-(2,5-dimethylphenyl)-1-piperazinecarboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-cyclohexyl-4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-8-9-16(2)18(14-15)26(24,25)22-12-10-21(11-13-22)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGRBXGJYCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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